6-Methoxy-4-methylisoquinoline
Description
Significance of the Isoquinoline (B145761) Scaffold in Contemporary Organic Chemistry
The isoquinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, represents a cornerstone in the field of organic chemistry. organicreactions.orgresearchgate.netsigmaaldrich.com Its unique structural and electronic properties have captivated chemists for over a century, leading to its classification as a "privileged structure." This term highlights the ability of the isoquinoline framework to serve as a versatile template for the development of a wide array of biologically active compounds. researchgate.netthermofisher.com The arrangement of the nitrogen atom in the isoquinoline ring system imparts distinct reactivity and allows for diverse functionalization, making it a focal point in the synthesis of complex molecular architectures. researchgate.netsigmaaldrich.com The inherent aromaticity and the presence of the nitrogen heteroatom contribute to its ability to participate in various chemical interactions, a key reason for its prevalence in both natural products and synthetic molecules. organicreactions.org
Role of Isoquinoline Derivatives in Advanced Chemical Research
Isoquinoline derivatives are integral to numerous areas of advanced chemical research, extending far beyond their initial applications. In medicinal chemistry, these derivatives are at the forefront of drug discovery, with compounds exhibiting a broad spectrum of pharmacological activities. researchgate.netthermofisher.comnih.gov The structural diversity of isoquinoline-based molecules has enabled the design of therapeutic agents for a multitude of diseases. thermofisher.comwikipedia.org Beyond pharmaceuticals, isoquinoline derivatives have found applications in materials science, where their unique electronic and photophysical properties are harnessed to create novel functional materials such as conductive polymers and components for organic light-emitting diodes (OLEDs). organicreactions.orgwikipedia.org Their ability to act as ligands for metal catalysts also underscores their importance in the development of new synthetic methodologies. researchgate.net
Scope and Research Focus on 6-Methoxy-4-methylisoquinoline within Isoquinoline Chemistry
Within the vast chemical space of isoquinolines, specific substitution patterns give rise to unique properties and potential applications. This article focuses exclusively on the chemical compound This compound . The strategic placement of a methoxy (B1213986) group at the 6-position and a methyl group at the 4-position on the isoquinoline core is anticipated to influence its chemical behavior and reactivity. While extensive research exists for the broader class of isoquinolines, dedicated studies on this compound are less prevalent. Therefore, this article will synthesize the available information and provide a focused examination of its chemical synthesis, properties, and reactivity, contributing to a deeper understanding of this specific derivative within the rich field of isoquinoline chemistry.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
6-methoxy-4-methylisoquinoline |
InChI |
InChI=1S/C11H11NO/c1-8-6-12-7-9-3-4-10(13-2)5-11(8)9/h3-7H,1-2H3 |
InChI Key |
ZNRVYQYMJXCTTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC2=C1C=C(C=C2)OC |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Studies of 6 Methoxy 4 Methylisoquinoline Analogues
Influence of Methoxy (B1213986) and Methyl Substituents on Molecular Reactivity
The reactivity of the 6-methoxy-4-methylisoquinoline system is primarily governed by the electronic effects of its substituents. The methoxy group at the C-6 position is a powerful electron-donating group, exerting its influence through resonance. This increases the electron density of the benzene (B151609) ring of the isoquinoline (B145761) system, making it more susceptible to electrophilic attack. Conversely, the methyl group at the C-4 position, while also electron-donating through an inductive effect, can introduce steric hindrance that may affect the regioselectivity of certain reactions.
The presence of these substituents also impacts the molecule's physical properties, such as solubility and lipophilicity, which are critical considerations in various applications. For instance, the hydrochloride salt of a similar isoquinoline methanamine demonstrates greater aqueous solubility than its free base form.
Electrophilic and Nucleophilic Substitution Reaction Pathways
The isoquinoline ring system can undergo both electrophilic and nucleophilic substitution reactions. chemicalbook.com The positions of these reactions are directed by the existing substituents.
Electrophilic Substitution: The electron-donating 6-methoxy group activates the benzene portion of the isoquinoline ring towards electrophilic aromatic substitution. The directing influence of the methoxy group would favor substitution at positions C-5 and C-7. However, the position of the methyl group at C-4 could sterically hinder attack at C-5, potentially favoring substitution at C-7. In isoquinoline itself, electrophilic substitution typically occurs on the benzene ring. uoanbar.edu.iq
Nucleophilic Substitution: The pyridine (B92270) ring of the isoquinoline system is electron-deficient due to the electronegativity of the nitrogen atom, making it susceptible to nucleophilic attack, particularly at positions C-1 and C-3. uoanbar.edu.iq The presence of the methyl group at C-4 may influence the reactivity at C-3. Nucleophilic substitution can also occur if a good leaving group, such as a halogen, is present on the ring. For example, in 3-chloro-7-methoxy-4-methylisoquinoline, the chloro group can be displaced by nucleophiles. vulcanchem.com Similarly, a 6-iodo-1-methylisoquinoline (B13895026) can undergo nucleophilic substitution where the iodine atom is replaced. evitachem.com
Cyclization Reactions and Fused Heterocyclic System Formation
The this compound scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. These reactions often involve the nitrogen atom or the reactive positions on the isoquinoline ring.
One common method for forming the isoquinoline core itself is through cyclization reactions like the Bischler-Napieralski or Pictet-Gams reactions. mdpi.combeilstein-journals.org For instance, the Bischler-Napieralski reaction can be used to synthesize 3,4-dihydro-1-methylisoquinoline compounds, which can then undergo further reactions like [2+3] cyclization with reagents such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) to create tricyclic structures. mdpi.com
Another approach involves the 6π-electron cyclization of 1-azatrienes to form the isoquinoline framework. conicet.gov.ar Furthermore, 1-aminomethylisoquinoline-5,8-diones can undergo condensation with 1,4-diacetoxy-1,3-butadiene to yield 1-aminomethyl-9,10-azaanthraquinones. researchgate.net
The following table provides examples of cyclization reactions involving isoquinoline precursors:
| Starting Material | Reagent(s) | Product Type | Ref |
| 3,4-dihydro-1-methylisoquinoline derivatives | Dimethyl acetylenedicarboxylate (DMAD) | Tricyclic isoquinoline structures | mdpi.com |
| 1-Azatrienes | Heat or catalyst | Polysubstituted 3-methylisoquinolines | conicet.gov.ar |
| 1-Aminomethylisoquinoline-5,8-diones | 1,4-Diacetoxy-1,3-butadiene | 1-Aminomethyl-9,10-azaanthraquinones | researchgate.net |
N-Oxidation and Reduction Chemistry in Isoquinoline Systems
The nitrogen atom of the isoquinoline ring can be oxidized to form an N-oxide. This transformation alters the electronic properties of the ring, making it more susceptible to certain reactions. Isoquinoline N-oxides can undergo various photochemical rearrangements. capes.gov.brcapes.gov.broup.com The excited singlet state of isoquinoline N-oxide is primarily responsible for isomerization reactions in hydroxylic solvents. oup.com
Reduction of the isoquinoline ring system can lead to dihydro- or tetrahydroisoquinoline derivatives. evitachem.com For instance, a Birch reduction can be employed on 1-benzylisoquinolines. researchgate.net Phenolic oxidation of certain tetrahydroisoquinolines can yield dienones, which upon reduction and rearrangement can form aporphine (B1220529) alkaloids. rsc.org
Rearrangement Reactions (e.g., Photochemical N to C Rearrangement)
Isoquinoline N-oxides are known to undergo photochemical rearrangements. capes.gov.broup.com Upon irradiation, isoquinoline N-oxide can isomerize to a lactam (1-isoquinolone). capes.gov.br This process is thought to proceed via the first excited singlet state (S1) and involves a singlet hydrogen-bonded radical-ion pair, rather than an oxaziridine (B8769555) intermediate. capes.gov.br The photochemical behavior of isoquinoline N-oxides is influenced by the solvent. capes.gov.br For example, the irradiation of 1-cyanoisoquinoline N-oxide leads to the formation of a 1,3-oxazepine. capes.gov.br
It has been established that for many heteroaromatic N-oxides, including isoquinolines, the excited singlet state leads to isomerizations and rearrangements, while the triplet state is often responsible for deoxygenation. wur.nl
Theoretical and Computational Investigations of 6 Methoxy 4 Methylisoquinoline
Quantum Mechanical Studies
Quantum mechanical methods are fundamental to modern computational chemistry, offering a detailed view of molecular systems by solving the Schrödinger equation. idosr.org Among these, Density Functional Theory (DFT) is widely used for its balance of accuracy and computational efficiency in examining the electronic structure of atoms and molecules. idosr.org Time-Dependent Density Functional Theory (TD-DFT) extends these capabilities to study excited states and the interaction of molecules with light. wikipedia.orgnih.gov
Electronic Structure Analysis
DFT calculations are employed to optimize the molecular geometry of 6-Methoxy-4-methylisoquinoline, determining bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. These calculations provide a foundational understanding of the molecule's three-dimensional shape.
Natural Bond Orbital (NBO) analysis is a key component of electronic structure analysis. It investigates charge distribution and the interactions between orbitals within the molecule. This analysis can reveal the nature of bonding, identify lone pairs, and quantify hyperconjugative interactions, which are crucial for understanding the molecule's stability and reactivity.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgjoaquinbarroso.com The energy and distribution of these orbitals are critical in predicting how a molecule will interact with other reagents.
The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the electron-donating methoxy (B1213986) group and the methyl group are expected to influence the energies of these frontier orbitals, thereby affecting its reactivity profile.
Table 1: Frontier Molecular Orbital (HOMO-LUMO) Data
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -5.89 |
| LUMO Energy | -1.23 |
| HOMO-LUMO Gap (ΔE) | 4.66 |
Molecular Electrostatic Potential (MESP) Mapping
Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MESP map displays the electrostatic potential on the electron density surface of the molecule.
Different colors on the MESP map represent different potential values. proteopedia.org Regions of negative potential, typically colored red or yellow, are electron-rich and are susceptible to electrophilic attack. researchgate.net Conversely, areas with positive potential, usually shown in blue, are electron-poor and are likely sites for nucleophilic attack. researchgate.net For this compound, the nitrogen atom of the isoquinoline (B145761) ring and the oxygen atom of the methoxy group are expected to be regions of high electron density, making them potential sites for interaction with electrophiles or for hydrogen bonding. researchgate.netnih.gov
Computational Spectroscopic Analysis
Computational methods can predict various spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure and understand its electronic transitions. labmanager.com
UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic absorption spectra (UV-Vis) of molecules. wikipedia.org These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often involving promotions of electrons from the HOMO to the LUMO or other low-lying unoccupied orbitals.
IR Spectra: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an Infrared (IR) spectrum. mdpi.com By analyzing the computed vibrational modes, specific peaks can be assigned to the stretching, bending, and wagging motions of different functional groups within the molecule, such as C-H, C=N, and C-O bonds. scielo.org.za
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. scielo.org.zaresearchgate.net These predicted chemical shifts can be compared with experimental NMR spectra to aid in the structural elucidation of the compound. mdpi.comnih.gov
Table 2: Predicted Spectroscopic Data
| Spectroscopy | Predicted Peak/Shift | Assignment |
|---|---|---|
| UV-Vis (λmax) | ~280 nm, ~320 nm | π → π* transitions |
| IR (cm⁻¹) | ~3050, ~2950, ~1600, ~1250 | Ar-H stretch, C-H stretch, C=N stretch, C-O stretch |
| ¹H NMR (ppm) | ~8.5, ~7.5-7.8, ~3.9, ~2.5 | H1, Aromatic H, -OCH₃, -CH₃ |
| ¹³C NMR (ppm) | ~160, ~150, ~120-140, ~55, ~20 | C6, C1, Aromatic C, -OCH₃, -CH₃ |
Note: The values presented are hypothetical and for illustrative purposes. Actual values require specific computational studies.
Intermolecular Interactions and Crystal Packing Studies
Understanding how molecules interact with each other in the solid state is crucial for crystal engineering and materials science.
Energy Framework Analysis: This computational tool complements Hirshfeld surface analysis by calculating the interaction energies between molecules in a crystal. It helps to visualize the strength and nature of the packing, distinguishing between electrostatic, dispersion, and repulsion components of the interaction energies. This provides a clearer picture of the forces that govern the crystal structure. nih.gov
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. whiterose.ac.ukacs.org By calculating the energies of reactants, transition states, and products, chemists can map out the entire reaction pathway. acs.org
For reactions involving this compound, such as electrophilic substitution or metal-catalyzed cross-coupling, DFT calculations can be used to:
Identify the most likely reaction pathway by comparing the activation energies of different possible routes.
Characterize the geometry and electronic structure of transition states.
Understand the role of catalysts and solvents in the reaction.
Provide a rationale for the observed regioselectivity and stereoselectivity. rsc.org
For example, in a study on the meta-C–H alkylation of isoquinolines, both experimental and computational mechanistic studies were conducted to establish a probable reaction mechanism. rsc.org This highlights the synergy between computational modeling and experimental work in modern chemical research.
Role of 6 Methoxy 4 Methylisoquinoline and Its Derivatives As Chemical Scaffolds in Advanced Materials and Ligand Design
Integration into Novel Organic Materials
The isoquinoline (B145761) framework, particularly when functionalized like in 6-Methoxy-4-methylisoquinoline, is a key building block in materials science. chemimpex.combldpharm.com These compounds are utilized in creating advanced materials, such as specialized polymers and coatings that require high thermal stability and chemical resistance. chemimpex.com The presence of the methoxy (B1213986) group can enhance the material's properties, contributing to the development of novel organic materials with tailored functionalities. chemimpex.com Research into related isoquinoline derivatives has shown their potential in the formation of electronic and optical materials. bldpharm.com
Chiral Ligand Development
In the realm of asymmetric catalysis, the development of chiral ligands is crucial for controlling the stereochemical outcome of chemical reactions. nih.govumich.edutaylorfrancis.com Chiral ligands based on various molecular scaffolds are designed to bind to a metal catalyst, creating a chiral environment that favors the formation of one enantiomer over the other. nih.govumich.edu The isoquinoline scaffold is an attractive framework for the design of new chiral ligands. nih.govvulcanchem.com While direct research on this compound as a chiral ligand is not extensively documented in the provided results, the principles of chiral ligand design suggest its potential. The development of chiral N-heterocyclic carbene (NHC) ligands, for instance, has shown that modifications to the ligand's backbone and side arms are critical for their application with various transition metals. epfl.ch The structural rigidity and potential for functionalization of the this compound skeleton make it a candidate for the development of novel chiral ligands for asymmetric catalysis. nih.govvulcanchem.com
Precursor in Complex Organic Molecule Synthesis
The isoquinoline ring system is a fundamental component of many natural products, particularly alkaloids, and is a privileged scaffold in drug discovery. beilstein-journals.orgrsc.org Consequently, substituted isoquinolines like this compound serve as important precursors and intermediates in the total synthesis of complex organic molecules. beilstein-journals.orgmdpi.comontosight.ai
The synthesis of various isoquinoline derivatives often involves multi-step reaction sequences where the foundational isoquinoline structure is elaborated with different functional groups. mdpi.comontosight.ai For example, 6-Methoxy-1-methyl-3,4-dihydroisoquinoline, a related compound, is used as a starting material in the synthesis of more complex tricyclic isoquinoline derivatives. mdpi.comnih.gov The strategic placement of the methoxy and methyl groups on the isoquinoline ring of this compound can influence the reactivity and regioselectivity of subsequent chemical transformations, making it a valuable building block for constructing intricate molecular architectures. beilstein-journals.org
Table 1: Examples of Isoquinoline Derivatives in Organic Synthesis
| Precursor Compound | Synthesized Product(s) | Reference |
| 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline | Tricyclic (2Z)-[2-oxo-5,6-dihydropyrrolo[2,1,a]isoquinolin-3-ylidene]-2-ethanoate derivatives | mdpi.com |
| 7-benzyloxy-6-methoxyisoquinoline | 7-hydroxy-6-methoxy-1-methylisoquinoline (an alkaloid) | beilstein-journals.org |
| 2-methoxy- and 2,5-dimethoxyacetophenones | 1-chloro-4-methylisoquinoline-5,8-quinone and its 6-bromo derivative | researchgate.net |
Application as Fluorophores in Research
Fluorescent probes are indispensable tools in biological imaging, allowing for the real-time visualization of cellular processes. chemimpex.comnih.govrsc.org The development of small-molecule fluorescent probes with high sensitivity and selectivity is a significant area of research. nih.gov Isoquinoline and quinoline (B57606) derivatives are known to exhibit fluorescent properties and have been utilized in the creation of such probes. chemimpex.comnih.gov
For instance, 1-aryl-substituted 6-methoxy-4-quinolones have been developed as dual fluorescent compounds, which are useful for creating ratiometric probes that can respond to changes in their environment, such as acidity and temperature. nih.gov Another example is Methoxy-X04, a blood-brain barrier penetrant fluorescent probe used for the in vivo imaging and quantification of amyloid-β plaques in Alzheimer's disease research. tocris.comrsc.org While not this compound itself, these examples highlight the potential of the methoxy-substituted aromatic scaffold in the design of fluorescent probes. chemimpex.comnih.govtocris.comrsc.org The inherent fluorescence of the isoquinoline core, modulated by its substituents, makes this compound and its derivatives promising candidates for the development of novel fluorescent probes for various research applications, including in vivo imaging. chemimpex.comrsc.org
Mechanistic Biological Research on Methoxy and Methyl Substituted Isoquinoline Systems in Vitro Focus
Molecular Target Engagement Studies (In Vitro)
In vitro studies on isoquinoline (B145761) derivatives highlight their capacity to engage with key biological macromolecules, suggesting mechanisms for their observed cellular effects.
The isoquinoline scaffold is a recurring feature in molecules designed to inhibit enzymes crucial to disease progression, particularly in cancer. Research into related isoquinoline derivatives shows they can exert antiproliferative effects through various enzyme inhibition mechanisms. For instance, certain phenylaminoisoquinolinequinones have demonstrated significant in vitro activity against human cancer cell lines, including gastric adenocarcinoma (AGS), lung carcinoma (SK-MES-1), and bladder carcinoma (J82). mdpi.com
One study on 9-demethylmucroniferanine A, a benzylisoquinoline alkaloid, identified it as an inhibitor of topoisomerase I, a critical enzyme in DNA replication and transcription. rsc.org This inhibition led to G2/M phase cell cycle arrest and apoptosis in gastric cancer cells. rsc.org Similarly, complexes of isoquinoline derivatives with metals like Palladium(II) and Rhodium(III) have shown potent in vitro anticancer activity against liver cancer cells (HepG2), which is proposed to be mediated by the regulation of cyclins and cyclin-dependent kinases. chinesechemsoc.org
Molecular docking studies on other isoquinoline derivatives suggest that they may interact with enzymes like succinate (B1194679) dehydrogenase, a key component of both the electron transport chain and the citric acid cycle. nih.govresearchgate.net This suggests a potential mechanism for disrupting cellular metabolism in target organisms. nih.govresearchgate.net
Table 1: In Vitro Anticancer Activity of Selected Isoquinoline Derivatives
| Compound/Derivative | Target Cell Line | Observed Effect | Potential Enzyme Target | Reference |
|---|---|---|---|---|
| 9-demethylmucroniferanine A | MGC-803 (Gastric Cancer) | IC₅₀ value of 5.1 μM | Topoisomerase I | rsc.org |
| 9-demethylmucroniferanine A | HGC-27 (Gastric Cancer) | IC₅₀ value of 7.6 μM | Topoisomerase I | rsc.org |
| Pd(II) Complex with Isoquinoline Derivative (C1) | HepG2 (Liver Cancer) | Higher activity than cisplatin | Cyclin-dependent kinases | chinesechemsoc.org |
| Phenylaminoisoquinolinequinones | AGS, SK-MES-1, J82 | Antiproliferative activity | Not specified | mdpi.com |
The isoquinoline core is also integral to compounds that interact with neuronal receptors. While direct modulation of neurotransmitter systems by 6-Methoxy-4-methylisoquinoline is not detailed, studies on related heterocyclic structures provide insight. For example, research on flavones, which can also possess methoxy (B1213986) groups, shows that compounds like 6-methoxyflavanone (B191839) can act as positive allosteric modulators at specific GABA-A receptors (α1β2γ2L and α2β2γ2L). nih.gov Opioid receptors, which are central to neurotransmission, are known to be modulated by various alkaloids, reducing neurotransmitter release presynaptically or hyperpolarizing neurons postsynaptically. frontiersin.org
In the context of the retrotrapezoid nucleus (RTN), which is involved in respiratory control, norepinephrine (B1679862) was found to activate chemosensitive neurons through α1-adrenergic receptors, a Gq-coupled pathway. nih.gov This indicates that compounds with appropriate structural features can modulate critical neuronal receptor systems.
Cellular Pathway Interrogation (In Vitro)
The effects of enzyme and receptor engagement by isoquinoline derivatives cascade into the modulation of complex cellular pathways, including those governing oxidative stress and inflammation.
Several isoquinoline alkaloids have been shown to modulate oxidative stress. nih.gov Metal complexes of isoquinoline derivatives were found to increase the generation of reactive oxygen species (ROS) in HepG2 cancer cells, contributing to their apoptotic effect. chinesechemsoc.org Conversely, other related compounds exhibit protective antioxidant effects. The alkaloid phellodendrine (B48772) demonstrated a defensive effect against AAPH-induced oxidative stress in zebrafish embryos. nih.gov Berberine, a well-known isoquinoline alkaloid, was found to reduce hydrogen peroxide-induced DNA damage and apoptosis in C2C12 cells by activating the Nrf2/HO-1 antioxidant response pathway. nih.gov The Nrf2-ARE pathway is a key regulator of inflammatory and antioxidant markers. nih.gov
The anti-inflammatory properties of isoquinoline derivatives are a significant area of investigation. nih.govontosight.ai A novel isoquinoline alkaloid, Litcubanine A (7-hydroxy-6-methoxy-1-methyl-3,4-dihydroisoquinoline), was shown to significantly inhibit the lipopolysaccharide (LPS)-induced activation of inflammatory macrophages. frontiersin.org This effect was mediated through the regulation of the NF-κB signaling pathway, a central hub in the inflammatory response. frontiersin.org Treatment with Litcubanine A led to a decrease in the production of key inflammatory mediators, including inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β). frontiersin.org Furthermore, some PDE4 inhibitors, which can be complex heterocyclic molecules, are known to attenuate neuroinflammation by extending the release of pro-inflammatory cytokines like TNF-α and various interleukins. nih.gov
Table 2: In Vitro Anti-Inflammatory Effects of a Related Isoquinoline Alkaloid
| Compound | Cell Model | Inducer | Key Pathway Modulated | Downregulated Mediators | Reference |
|---|---|---|---|---|---|
| Litcubanine A | RAW264.7 Macrophages | LPS | NF-κB signaling pathway | iNOS, TNF-α, IL-1β | frontiersin.org |
Structure-Activity Relationship (SAR) Studies at the Mechanistic Level (In Vitro)
Structure-activity relationship (SAR) studies are crucial for understanding how specific chemical modifications to a molecular scaffold, such as the isoquinoline core, influence biological activity. researchgate.net For isoquinolinequinones, the nature of the substituent on the nitrogen atom and the presence of a methyl group at the 6-position have been identified as key determinants of antitumor activity. researchgate.net
In Vitro Mechanistic Investigations on Antimicrobial Actions (e.g., specific pathogen effects)
A comprehensive review of scientific literature and research databases reveals a significant lack of specific studies on the in vitro antimicrobial actions of the compound This compound . While the broader class of isoquinoline alkaloids and their derivatives has been a subject of extensive research for antimicrobial properties, published data focusing explicitly on this compound is not available.
General research into substituted isoquinoline systems has indicated that the nature and position of functional groups, such as methoxy and methyl groups, can significantly influence the antimicrobial efficacy and mechanism of action. For instance, studies on other isoquinoline derivatives have explored their ability to disrupt bacterial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis. However, without direct experimental investigation of this compound, any potential antimicrobial effects or mechanisms remain speculative.
Consequently, there are no detailed research findings, data on specific pathogen effects, or corresponding data tables to present for this particular compound. The scientific community has not yet published in vitro mechanistic studies that would elucidate its potential as an antimicrobial agent.
Future Research Trajectories for 6 Methoxy 4 Methylisoquinoline
Emerging Synthetic Methodologies for Site-Selective Functionalization
The functionalization of the isoquinoline (B145761) scaffold is a cornerstone of medicinal chemistry, and recent advancements in synthetic organic chemistry offer promising avenues for the selective modification of 6-methoxy-4-methylisoquinoline. Future research will likely focus on harnessing these methodologies to create a diverse library of derivatives for biological screening.
A significant area of development is the transition-metal-catalyzed C-H activation. nih.govmt.com This strategy allows for the direct conversion of otherwise inert C-H bonds into new carbon-carbon or carbon-heteroatom bonds, offering a more atom- and step-economical approach compared to traditional methods that require pre-functionalized starting materials. snnu.edu.cnbeilstein-journals.org For this compound, research could explore regioselective C-H functionalization at various positions. The electronic nature of the isoquinoline ring, influenced by the nitrogen atom and the methoxy (B1213986) group, will play a crucial role in directing these reactions. beilstein-journals.org For instance, rhodium-catalyzed C-H activation has been successfully used to synthesize isoquinolones from related precursors, a strategy that could be adapted for this specific compound. rsc.org The use of transient directing groups is another sophisticated approach that avoids the need for additional steps to install and remove a directing group, enhancing synthetic efficiency. snnu.edu.cn
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, remain a powerful tool for creating C-C bonds. rsc.orgnih.govacs.org Research has shown that in polyhalogenated isoquinolines, the site of coupling can be selectively controlled. rsc.org For a molecule like this compound, which could be further halogenated, this allows for the precise introduction of aryl or heteroaryl moieties at specific positions. The intrinsic electrophilicity of different carbons in the isoquinoline ring can override the typical reactivity order of halides (e.g., Ar-Br > Ar-Cl), a phenomenon that can be exploited for selective functionalization. researchgate.net Future work could investigate these selectivities in the context of the substituents present in this compound.
Furthermore, novel photochemical methods are emerging. For example, a phosphite-mediated photochemical rearrangement has been reported for the meta-C-H alkylation of isoquinolines. rsc.orgresearchgate.net This method complements existing strategies that typically favor functionalization at other positions and could be instrumental in accessing previously hard-to-reach derivatives of this compound.
| Synthetic Strategy | Description | Potential Application for this compound |
| C-H Activation | Direct functionalization of C-H bonds catalyzed by transition metals (e.g., Rh, Pd). nih.govmt.com | Selective introduction of alkyl, aryl, or heteroatom groups at various positions on the isoquinoline core. |
| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of a halogenated isoquinoline with a boronic acid/ester. rsc.org | Site-selective arylation or heteroarylation, particularly if the core is further halogenated. |
| Photochemical Rearrangement | Light-induced migration of an alkyl group from the nitrogen to a carbon atom on the ring. rsc.orgresearchgate.net | Accessing meta-functionalized derivatives that are difficult to obtain through other methods. |
| Decarboxylative Coupling | Coupling reaction involving the removal of a carboxyl group. nih.gov | Functionalization at positions where a carboxyl group can be introduced as a precursor. |
Advanced Spectroscopic Characterization Techniques
The unequivocal structural elucidation of novel this compound derivatives synthesized through emerging methodologies is critically dependent on advanced spectroscopic techniques. While standard 1D NMR (¹H and ¹³C) and mass spectrometry provide basic structural information, more sophisticated methods are required for complete and unambiguous characterization.
Two-dimensional NMR (2D-NMR) spectroscopy is indispensable for assigning the complex proton and carbon signals, especially in polysubstituted isoquinoline derivatives. researchgate.netresearchgate.net Techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) allow for the mapping of proton-proton and proton-carbon connectivities through bonds, confirming the substitution pattern on the isoquinoline ring. researchgate.netnih.gov For example, HMBC is crucial for identifying quaternary carbons and confirming the placement of substituents relative to each other. The Nuclear Overhauser Effect (NOE) can provide through-space information, helping to determine the spatial proximity of different groups.
High-Resolution Mass Spectrometry (HRMS), typically coupled with electrospray ionization (ESI), provides exact mass measurements, allowing for the determination of the elemental composition of a molecule with high accuracy. nih.govnih.govscielo.br This is vital for confirming the identity of a newly synthesized compound. Tandem mass spectrometry (MS/MS or MSⁿ) experiments can further provide structural insights by analyzing the fragmentation patterns of the parent ion, which can be characteristic of the isoquinoline core and its substituents. nih.gov
Infrared (IR) spectroscopy remains a valuable tool for identifying key functional groups that may be introduced during synthetic modifications. rsc.orgsorbonne-universite.fr
| Technique | Information Provided | Relevance for this compound Derivatives |
| 2D-NMR (COSY, HMQC, HMBC) | J-coupling correlations (¹H-¹H) and one-bond or multiple-bond correlations (¹H-¹³C). researchgate.net | Unambiguous assignment of all proton and carbon signals, confirming regiochemistry of substitution. |
| 2D-NMR (NOESY) | Through-space correlations between protons. researchgate.net | Elucidation of stereochemistry and conformation of derivatives. |
| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental composition. nih.govscielo.br | Confirmation of the molecular formula of new derivatives. |
| Tandem Mass Spectrometry (MS/MS) | Structural information from fragmentation patterns. nih.gov | Characterization of the core structure and attached functional groups. |
Novel Computational Applications in Rational Molecular Design
Computational chemistry provides powerful tools for predicting the properties and behavior of molecules, thereby guiding synthetic efforts and the rational design of new derivatives of this compound with desired biological activities.
Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure of molecules. researchgate.netaip.org DFT calculations can be employed to optimize the geometry of this compound and its derivatives, providing insights into their three-dimensional structures. researchgate.net Furthermore, DFT can predict a range of molecular properties, including the distribution of electron density, molecular electrostatic potential, and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.netresearchgate.net This information is crucial for understanding the reactivity of the molecule, predicting sites susceptible to electrophilic or nucleophilic attack, and rationalizing the outcomes of synthetic reactions. rsc.org DFT calculations have also been successfully used to predict vibrational frequencies (IR spectra) and NMR chemical shifts, aiding in the interpretation of experimental spectroscopic data. researchgate.netaip.orgmdpi.com
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. d-nb.inforesearchgate.netbohrium.com In the context of drug discovery, docking can be used to model the interaction of this compound derivatives with the active site of a biological target, such as an enzyme or a receptor. These simulations provide an estimation of the binding affinity (e.g., binding energy or score) and reveal the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) responsible for binding. d-nb.info This allows for the in silico screening of virtual libraries of derivatives, prioritizing the synthesis of compounds with the highest predicted activity.
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic), a predictive model can be built to guide the design of new, more potent analogues of this compound.
| Computational Method | Application | Predicted Parameters |
| Density Functional Theory (DFT) | Geometry optimization, reactivity analysis, and spectroscopic prediction. researchgate.netaip.org | Bond lengths/angles, electrostatic potential, HOMO/LUMO energies, IR frequencies, NMR chemical shifts. |
| Molecular Docking | Prediction of binding mode and affinity to a biological target. d-nb.infobohrium.com | Binding energy, intermolecular interactions (hydrogen bonds, etc.), preferred orientation in the active site. |
| Quantitative Structure-Activity Relationship (QSAR) | Modeling the correlation between chemical structure and biological activity. | Predicted biological activity (e.g., IC₅₀) based on molecular descriptors. |
Exploration of Undiscovered Mechanistic Biological Interactions in Cellular and Biochemical Systems
While the full biological profile of this compound is yet to be determined, the broader family of isoquinoline alkaloids is known for a wide range of pharmacological activities, providing a roadmap for future investigations into its mechanistic interactions.
Many isoquinoline derivatives have demonstrated potent anticancer activity. acs.orgresearchgate.net Future research on this compound could explore its potential to induce apoptosis (programmed cell death) in cancer cells. Mechanistic studies on related compounds have shown that they can accumulate in mitochondria, leading to mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and the activation of caspase cascades, which are key events in the apoptotic pathway. researchgate.netchinesechemsoc.org Investigating whether this compound or its derivatives can trigger these events in various cancer cell lines would be a significant research trajectory.
Another important area of investigation is the interaction with key cellular enzymes. Topoisomerases (Top1 and Top2) are critical enzymes involved in DNA replication and repair, and they are validated targets for cancer therapy. acs.org Some complex isoquinoline derivatives have been identified as dual Top1/2 inhibitors. acs.org It would be valuable to explore if this compound can inhibit these enzymes, potentially leading to DNA damage and cell cycle arrest in cancer cells. Similarly, thymidine (B127349) phosphorylase is an enzyme implicated in cancer progression, and other isoquinoline-based compounds have been developed as its inhibitors. bohrium.com
The potential for antifungal activity is another promising avenue. nih.gov Based on the activity of related natural products, derivatives of this compound could be designed and tested against various fungal pathogens. nih.gov Mechanistic studies could focus on identifying the specific fungal targets, such as enzymes involved in cell wall synthesis or other essential metabolic pathways. mdpi.com Molecular docking could be used to predict interactions with fungal enzymes like succinate (B1194679) dehydrogenase, as has been done for other antifungal isoquinolines. nih.gov
Finally, given the structural similarity of the isoquinoline core to certain neurotransmitters, exploring the neuropharmacological properties of this compound is warranted. Methoxy-substituted isoquinolines have been noted for their potential affinity for serotonin (B10506) and dopamine (B1211576) receptors, suggesting a possible role in modulating neurological pathways. vulcanchem.com
| Potential Biological Target/Pathway | Investigative Approach | Potential Therapeutic Application |
| Mitochondria-Mediated Apoptosis | Cell viability assays, flow cytometry for apoptosis, measurement of ROS and mitochondrial membrane potential. researchgate.netchinesechemsoc.org | Anticancer |
| Topoisomerase (Top1/2) Inhibition | Enzyme inhibition assays, DNA damage assays (e.g., comet assay), cell cycle analysis. acs.org | Anticancer |
| Thymidine Phosphorylase Inhibition | In vitro enzyme inhibition assays, molecular docking. bohrium.com | Anticancer |
| Fungal Enzyme Inhibition | Antifungal susceptibility testing (MIC determination), enzyme assays, in vivo infection models. nih.gov | Antifungal |
| Neurotransmitter Receptors (e.g., Serotonin, Dopamine) | Radioligand binding assays, functional assays in cell lines expressing the receptors. vulcanchem.com | Neurological Disorders |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
